Cas no 614729-69-0 (Thiophene, 3-bromo-2-(dimethoxymethyl)-)
Thiophene, 3-bromo-2-(dimethoxymethyl)- Chemical and Physical Properties
Names and Identifiers
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- Thiophene, 3-bromo-2-(dimethoxymethyl)-
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- Inchi: 1S/C7H9BrO2S/c1-9-7(10-2)6-5(8)3-4-11-6/h3-4,7H,1-2H3
- InChI Key: OMMLXSAZIJGRKM-UHFFFAOYSA-N
- SMILES: C1(C(OC)OC)SC=CC=1Br
Experimental Properties
- Density: 1.501±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 235.7±35.0 ºC (760 Torr),
- Flash Point: 96.3±25.9 ºC,
- Solubility: Slightly soluble (2 g/l) (25 º C),
Thiophene, 3-bromo-2-(dimethoxymethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-55252204-1.0g |
3-bromo-2-(dimethoxymethyl)thiophene |
614729-69-0 | 95% | 1.0g |
$0.0 | 2023-01-30 |
Thiophene, 3-bromo-2-(dimethoxymethyl)- Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Thiophene, 3-bromo-2-(dimethoxymethyl)-
Comprehensive Overview of Thiophene, 3-bromo-2-(dimethoxymethyl)- (CAS No. 614729-69-0)
Thiophene, 3-bromo-2-(dimethoxymethyl)- (CAS No. 614729-69-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the thiophene derivatives family, which are known for their versatile applications in synthetic chemistry. The presence of a bromo substituent and a dimethoxymethyl group in its structure makes it a valuable intermediate for further chemical transformations.
In recent years, the demand for thiophene-based compounds has surged due to their role in the development of advanced materials and bioactive molecules. Researchers and industry professionals frequently search for terms like "thiophene derivatives synthesis", "bromo-thiophene applications", and "CAS 614729-69-0 uses" to explore its potential. This compound's unique structure allows it to participate in cross-coupling reactions, making it a key player in the synthesis of complex organic molecules.
The 3-bromo-2-(dimethoxymethyl)thiophene is particularly notable for its stability and reactivity, which are critical for high-yield synthetic processes. Its dimethoxymethyl group acts as a protective moiety, enabling selective functionalization at other positions of the thiophene ring. This feature is highly sought after in the design of pharmaceutical intermediates and organic electronic materials, aligning with the growing interest in sustainable and efficient chemical synthesis.
From an industrial perspective, the compound's relevance is underscored by its compatibility with modern green chemistry principles. Searches for "eco-friendly thiophene synthesis" and "sustainable bromo-thiophene derivatives" reflect the market's shift toward environmentally benign processes. Thiophene, 3-bromo-2-(dimethoxymethyl)- can be synthesized using catalytic methods that minimize waste, catering to the global demand for greener chemical solutions.
Another area of interest is the compound's potential in material science. Thiophene derivatives are widely used in the fabrication of organic semiconductors, conductive polymers, and light-emitting diodes (LEDs). The bromo substituent in CAS 614729-69-0 facilitates further modifications, enabling the creation of tailored materials with specific electronic properties. This aligns with the rising popularity of searches like "thiophene-based OLED materials" and "conductive polymer precursors".
In the pharmaceutical sector, 3-bromo-2-(dimethoxymethyl)thiophene serves as a building block for drug discovery. Its structural motif is found in molecules with antiviral, anti-inflammatory, and anticancer activities. Queries such as "thiophene derivatives in drug development" and "bromo-thiophene medicinal chemistry" highlight its importance in modern therapeutics. The compound's ability to undergo diverse reactions makes it a favorite among medicinal chemists aiming to develop novel bioactive agents.
To summarize, Thiophene, 3-bromo-2-(dimethoxymethyl)- (CAS No. 614729-69-0) is a multifaceted compound with broad applications across multiple industries. Its unique chemical properties, coupled with the growing demand for sustainable synthesis and advanced materials, position it as a critical component in contemporary research and development. Whether in pharmaceuticals, agrochemicals, or electronics, this thiophene derivative continues to inspire innovation and drive scientific progress.
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